REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][C:7](Cl)=[CH:8][CH:9]=1)([O-:3])=[O:2].[CH3:11][NH2:12]>C(O)C>[N+:1]([C:4]1[CH:5]=[N:6][C:7]([NH:12][CH3:11])=[CH:8][CH:9]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NC(=CC1)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by reaction at room temperature for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
Then, recrystallization from chloroform-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NC(=CC1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.92 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |